molecular formula C8H14FN B12119083 4-(1-Fluorocyclopropyl)piperidine

4-(1-Fluorocyclopropyl)piperidine

Cat. No.: B12119083
M. Wt: 143.20 g/mol
InChI Key: CJVCMLSXNCWRBD-UHFFFAOYSA-N
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Description

4-(1-Fluorocyclopropyl)piperidine is a compound that features a piperidine ring substituted with a 1-fluorocyclopropyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Fluorocyclopropyl)piperidine can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, where a 1-fluorocyclopropyl stannane reagent is coupled with an aryl halide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Another method involves the use of boron reagents in Suzuki-Miyaura coupling reactions. This approach allows for the formation of carbon-carbon bonds under relatively mild conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Fluorocyclopropyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom in the cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1-Fluorocyclopropyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. This can result in modulation of various physiological processes, such as neurotransmission or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Fluorocyclopropyl)piperidine is unique due to the presence of both a fluorocyclopropyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

4-(1-fluorocyclopropyl)piperidine

InChI

InChI=1S/C8H14FN/c9-8(3-4-8)7-1-5-10-6-2-7/h7,10H,1-6H2

InChI Key

CJVCMLSXNCWRBD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(CC2)F

Origin of Product

United States

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